Zanthobungeanine

描述

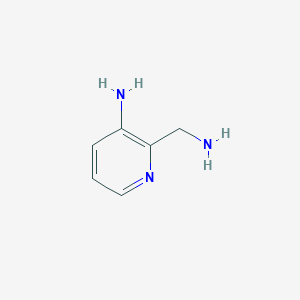

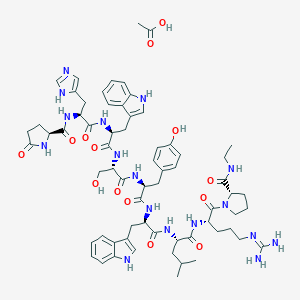

Zanthobungeanine is an alkaloid compound found in the root bark of Zanthoxylum budrunga, as well as in Zanthoxylum dissitum. It is one of several bioactive compounds isolated from these plants, which are known for their medicinal properties. Zanthobungeanine has been identified alongside other alkaloids such as dihydrochelerythrine, N-norchelerythrine, and lupeol, and its structure has been elucidated through various spectroscopic methods, including NMR spectral studies .

Synthesis Analysis

While the specific synthesis of zanthobungeanine is not detailed in the provided papers, the isolation of this compound from natural sources is mentioned. The extraction process typically involves the use of solvents and pH adjustments to collect the total alkaloids from the plant material, followed by chromatographic separation techniques such as alumina and silica gel chromatography . The structural elucidation is then achieved through spectroscopic data analysis.

Molecular Structure Analysis

The molecular structure of zanthobungeanine has been established through NMR spectral studies, which include 1H, 13C, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT techniques. These methods allow for accurate chemical shift assignments and the determination of the molecular framework of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of zanthobungeanine are not directly reported in the provided papers. However, as an alkaloid, zanthobungeanine likely shares common properties with other alkaloids, such as being basic and containing a heterocyclic ring. Alkaloids are generally soluble in organic solvents and can form salts with acids. The bioactivity of zanthobungeanine, as with other alkaloids, is often related to its ability to interact with biological systems, which is a result of its chemical structure .

科学研究应用

生物碱的分离和鉴定

肖等人(2011年)进行的一项研究专注于从刺椒木茎中分离生物碱。其中一种分离并鉴定的化合物是刺椒碱,这标志着该化合物首次在该植物的根茎中被发现(Xiao et al., 2011)。

生物活性多酚成分

Nooreen等人(2017年)研究了刺椒木,这是一种传统上在各种药用系统中使用的植物。研究鉴定并定量了几种化合物,尽管刺椒碱并未直接提及。该研究突显了该植物在传统医学中的重要性以及其成分的多样性,暗示了进一步研究像刺椒碱这样的单独化合物的潜在领域(Nooreen et al., 2017)。

抗分枝杆菌活性

罗等人(2013年)研究了刺椒木对抗分枝杆菌的化合物。虽然并未特别提到刺椒碱,但这项研究强调了刺椒木物种的药用潜力,为探索像刺椒碱这样的单独生物碱具有类似活性的背景提供了依据(Luo et al., 2013)。

经济和民族药理学方面

Phuyal等人(2019年)回顾了刺椒木,强调了其高贸易价值和在各种药用实践中的应用。该研究并未直接讨论刺椒碱,但突出了该植物的多样应用,表明研究像刺椒碱这样的特定成分对于新颖应用的重要性(Phuyal et al., 2019)。

植物化学研究和生物活性

Alam等人(2020年)对刺椒木进行了全面研究,探讨了其植物化学成分和生物活性。虽然并未单独评估刺椒碱,但这项研究为了解该植物的整体药理特性奠定了基础,其中可能包括刺椒碱的影响(Alam et al., 2020)。

作用机制

Target of Action

Zanthobungeanine, a pyrano-2-quinolone type alkaloid , primarily targets inflammation and platelet-activating factor (PAF) . It shows moderate inhibitory activity on nitric oxide (NO) production with an IC50 value of 37.26 mg/L . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

Zanthobungeanine interacts with its targets by inhibiting inflammation and PAF-induced platelet aggregation . It also moderates NO production . The compound’s interaction with these targets results in changes in cellular signaling and function, which can lead to various physiological effects .

Biochemical Pathways

Given its anti-inflammatory activity and its ability to inhibit no production, it’s likely that it affects pathways related to inflammation and immune response

Result of Action

Zanthobungeanine shows the inhibitory action on the development of A549 cells (a type of lung cancer cell) only at high concentrations . It has no antipersonnel effect on A549 cells . Its anti-inflammatory activity and inhibition of NO production suggest that it may have potential therapeutic effects in conditions characterized by inflammation and excessive NO production .

Action Environment

Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds

属性

IUPAC Name |

7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNIFQKDJZQOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zanthobungeanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Zanthobungeanine and where has it been found in nature?

A1: Zanthobungeanine is a prenylated 2-quinolinone alkaloid. [, ] Its structure consists of a quinolinone core with a prenyl (3-methylbut-2-en-1-yl) group attached. This natural product has been isolated from various East Asian Zanthoxylum species, including Zanthoxylum budrunga, Zanthoxylum schinifolium, and Zanthoxylum simulans. [, ]

Q2: What spectroscopic techniques are valuable for characterizing Zanthobungeanine?

A2: A combination of NMR techniques has proven particularly useful for the structural elucidation of Zanthobungeanine. These include 1H NMR, 13C NMR, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT experiments. [] These techniques allow for the assignment of proton and carbon signals, revealing key structural details about the molecule.

Q3: Besides Zanthobungeanine, what other alkaloids have been identified in Zanthoxylum budrunga?

A3: The root bark of Zanthoxylum budrunga is a source of several alkaloids. In addition to Zanthobungeanine, researchers have identified dihydrochelerythrine, N-norchelerythrine, (±)-evodiamine, and lupeol within this plant. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)